C28H20FN3O5
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Overview
Description
The compound with the molecular formula C28H20FN3O5 is a complex organic molecule. This compound is characterized by its unique structure, which includes a fluorine atom, multiple aromatic rings, and various functional groups. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H20FN3O5 typically involves multiple steps, including the formation of aromatic rings and the introduction of functional groups. The synthetic route may start with simpler aromatic compounds, which undergo a series of reactions such as nitration, reduction, and substitution to introduce the necessary functional groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors, automated synthesis equipment, and rigorous quality control measures. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
C28H20FN3O5: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
C28H20FN3O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which C28H20FN3O5 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
C28H20FN3O5: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups, such as:
C27H19FN3O5: A compound with one less carbon atom, which may have slightly different chemical properties.
C28H20ClN3O5: A compound with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
C28H20FN3O4: A compound with one less oxygen atom, which may influence its chemical stability and interactions.
This compound .
Properties
Molecular Formula |
C28H20FN3O5 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
methyl 2-[(11R,12S,16R)-11-(4-fluorobenzoyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate |
InChI |
InChI=1S/C28H20FN3O5/c1-37-28(36)19-8-4-5-9-20(19)31-26(34)21-22(27(31)35)24(25(33)15-10-12-17(29)13-11-15)32-23(21)18-7-3-2-6-16(18)14-30-32/h2-14,21-24H,1H3/t21-,22+,23?,24-/m1/s1 |
InChI Key |
YHRPKXPTCOFEPC-MBDJBHLASA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)[C@H]3[C@@H](C2=O)C4C5=CC=CC=C5C=NN4[C@H]3C(=O)C6=CC=C(C=C6)F |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=N4)C(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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